ML SA1 Matches Endogenous PI(3,5)P2 Activation Potency at 10-Fold Higher Concentration in Endolysosomal Patch Clamp
In whole-endolysosome patch clamp recordings, ML SA1 activates TRPML1-mediated currents with a potency that is quantitatively comparable to the channel's endogenous lipid agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) [1]. This is a critical benchmark for synthetic agonist efficacy.
| Evidence Dimension | TRPML1 channel activation in whole-endolysosome patch clamp |
|---|---|
| Target Compound Data | ML SA1 at 10 µM induces TRPML1 currents comparable to PI(3,5)P2 at 1 µM |
| Comparator Or Baseline | Endogenous agonist PI(3,5)P2 at 1 µM |
| Quantified Difference | ML SA1 (10 µM) ≈ PI(3,5)P2 (1 µM) |
| Conditions | Whole-endolysosome patch clamp electrophysiology |
Why This Matters
This data provides a quantitative benchmark confirming ML SA1 can be used as a reliable, cell-permeable surrogate for the endogenous, less experimentally tractable lipid agonist PI(3,5)P2.
- [1] Shen, D., Wang, X., Li, X., Zhang, X., Yao, Z., Dibble, S., ... & Xu, H. (2012). Lipid storage disorders block lysosomal trafficking by inhibiting a TRP channel and lysosomal calcium release. Nature Communications, 3(1), 731. View Source
